molecular formula C21H15N3 B3068820 1,3,5-Tri(pyridin-3-yl)benzene CAS No. 872277-48-0

1,3,5-Tri(pyridin-3-yl)benzene

Cat. No. B3068820
CAS RN: 872277-48-0
M. Wt: 309.4 g/mol
InChI Key: FGQUDGFWPWKPBC-UHFFFAOYSA-N
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Description

1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene, also known as TmPyPB, is a solution-processable electron transport / hole blocking layer (ETL / HBL) material used in organic electronics .


Synthesis Analysis

The synthesis method of 1,3,5-Tri(pyridin-3-yl)benzene is complicated and requires organic synthesis technology. A common synthesis method is by first synthesizing the Terphenyl structure, followed by modification of the phenyl and pyridyl groups .


Molecular Structure Analysis

The molecule consists of a central benzene ring connected to three pyridine groups at the 1, 3, and 5 positions. Pyridine rings are known for their aromatic properties and nitrogen atoms, which can participate in various chemical reactions. Its chemical structure contains 3 benzene rings and 2 pyridine rings .


Chemical Reactions Analysis

1,3,5-Tri(pyridin-3-yl)benzene is mainly used in organic synthesis for coordination chemistry and the preparation of coordination polymers. It can act as a coordination ligand with transition metal ions to form complexes and prepare polymers through coordination polymerization reactions .


Physical And Chemical Properties Analysis

1,3,5-Tri(pyridin-3-yl)benzene is a white solid with a molecular weight of about 606.78g/mol. It has a melting point of about 220-230 ℃ and is insoluble in water, but soluble in organic solvents such as ethanol and dichloromethane . Its density is 1.167±0.06 g/cm3 (Predicted), and it has a melting point of >300 °C and a boiling point of 488.6±40.0 °C (Predicted) .

Scientific Research Applications

Solution-Processed Red Phosphorescent Organic Light Emitting Diodes (PhOLEDs)

TmPyPB has been utilized in high-impact research on solution-processed red PhOLEDs. Its inclusion in device structures significantly impacts efficiency and performance .

Potential Applications

While not yet fully explored, TmPyPB’s unique properties suggest potential applications in other areas, such as materials science and catalysis .

Mechanism of Action

Target of Action

The primary target of 1,3,5-Tri(pyridin-3-yl)benzene, also known as TmPyPB, is the electron transport layer (ETL) and hole-blocking layer (HBL) in organic electronic devices . These layers are crucial for the operation of devices such as OLEDs, OPV, and perovskite solar cells .

Mode of Action

TmPyPB interacts with its targets by facilitating electron transport and blocking holes . It possesses a low-lying HOMO (highest occupied molecular orbital), a high triplet energy level, and electron-deficient pyridine groups . These properties enable TmPyPB to effectively transport electrons while preventing the flow of holes, thus enhancing the efficiency of electronic devices .

Biochemical Pathways

In the context of organic electronic devices, the biochemical pathways are replaced by electronic pathways. TmPyPB affects the electron transport and hole-blocking pathways, leading to improved device performance .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a compound within a biological system, in the case of TmPyPB, it’s more relevant to discuss its physical properties. TmPyPB has a molecular weight of 537.65 g/mol and is soluble in common organic solvents . It has a melting point range of 195 - 200 °C .

Result of Action

The result of TmPyPB’s action is the enhanced performance of organic electronic devices. For instance, when blended with a hole-transporting material such as TCTA, TmPyPB has been used as a co-host material to fabricate high-efficiency blue PhOLEDs .

Action Environment

The action of TmPyPB can be influenced by environmental factors. It is relatively stable under normal conditions, but should avoid prolonged exposure to light and high temperatures . These factors can affect the compound’s action, efficacy, and stability in the context of its use in organic electronic devices .

Safety and Hazards

1,3,5-Tri(pyridin-3-yl)benzene has certain toxicity and may cause harm to the human body and environment. Appropriate safety measures should be taken during use, such as wearing protective gloves, glasses, etc . It should be stored in a dry, ventilated place, away from fire and oxidizing agents .

Future Directions

1,3,5-Tri(pyridin-3-yl)benzene can be employed as a component in the synthesis of luminescent materials, including organic light-emitting diodes (OLEDs) or fluorescent dyes for sensing and imaging applications. It can be used as a building block or donor material in the active layer of Organic photovoltaics (OPV) devices .

Relevant Papers

  • “Pyridine-based electron transporting materials for highly efficient organic solar cells” discusses the effect of organic electron transporting layers (ETLs) on organic solar cells (OSCs) and demonstrates that the compound TmPyPB is a promising material as an ETL in OSCs .
  • “TmPyPB, 1,3,5-Tris(3-pyridyl-3-phenyl)benzene” was used in the high-impact paper "Rivers of Light—Ternary Exciplex Blends for High Efficiency Solution-Processed Red Phosphorescent Organic Light Emitting Diodes" .
  • “Structure–Property Relationship of Pyridine‐Containing Triphenyl” discusses the derivatives of 1,3,5-Tri(pyridin-3-yl)benzene and their use in iridium (III) bis (4,6‐ (di‐fluorophenyl)pyridinato‐N,C2′)picolinate (FIrpic)‐based blue phosphorescent organic light‐emitting devices .

properties

IUPAC Name

3-(3,5-dipyridin-3-ylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3/c1-4-16(13-22-7-1)19-10-20(17-5-2-8-23-14-17)12-21(11-19)18-6-3-9-24-15-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQUDGFWPWKPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261940
Record name 3,3′,3′′-(1,3,5-Benzenetriyl)tris[pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tri(pyridin-3-yl)benzene

CAS RN

872277-48-0
Record name 3,3′,3′′-(1,3,5-Benzenetriyl)tris[pyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872277-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′,3′′-(1,3,5-Benzenetriyl)tris[pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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